molecular formula C18H15N B14590707 4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile CAS No. 61147-74-8

4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile

Katalognummer: B14590707
CAS-Nummer: 61147-74-8
Molekulargewicht: 245.3 g/mol
InChI-Schlüssel: GEOKHIKCSZEZFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile is an organic compound characterized by a cyclopropene ring substituted with a phenyl group and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile typically involves the cyclopropanation of a suitable precursor followed by nitrile formation. One common method involves the reaction of 3,3-dimethyl-2-phenylcyclopropene with a benzonitrile derivative under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
  • 1,4-Dimethylbenzene

Uniqueness

4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile is unique due to its cyclopropene ring, which imparts distinct chemical properties compared to other benzonitrile derivatives. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.

Eigenschaften

CAS-Nummer

61147-74-8

Molekularformel

C18H15N

Molekulargewicht

245.3 g/mol

IUPAC-Name

4-(3,3-dimethyl-2-phenylcyclopropen-1-yl)benzonitrile

InChI

InChI=1S/C18H15N/c1-18(2)16(14-6-4-3-5-7-14)17(18)15-10-8-13(12-19)9-11-15/h3-11H,1-2H3

InChI-Schlüssel

GEOKHIKCSZEZFA-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=C1C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.